Unii-31UK5E8W7C
Description
UNII-31UK5E8W7C is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides standardized, manually curated descriptions of substances relevant to medicine and translational research, ensuring unambiguous identification for regulatory and scientific purposes . The UNII code serves as a non-proprietary, permanent identifier linked to critical metadata, including:
- Chemical structure: Defined by IUPAC nomenclature and structural descriptors.
- Physicochemical properties: Molecular weight, solubility, stability, and spectral data.
- Regulatory status: Approved uses, safety profiles, and pharmacopeial standards.
As of 2025, this compound is recognized in pharmaceutical databases for its role in drug formulation, though its specific therapeutic application remains proprietary or under investigation.
Properties
Molecular Formula |
C4H4Cl8 |
|---|---|
Molecular Weight |
335.7 g/mol |
IUPAC Name |
1,1,1,2-tetrachloroethane;1,1,2,2-tetrachloroethane |
InChI |
InChI=1S/2C2H2Cl4/c3-1-2(4,5)6;3-1(4)2(5)6/h1H2;1-2H |
InChI Key |
MEKJIUITLNIMMR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl.C(C(Cl)Cl)(Cl)Cl |
Synonyms |
tetrachloroethane tetrachloroethane (mixed isomers) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
UNII-31UK5E8W7C belongs to a class of small-molecule compounds characterized by a core aromatic ring system with halogen substituents. Key structural analogs include:
Key Observations :
- This compound shares a benzodiazepine backbone with Analog A but differs in substituents, leading to enhanced receptor binding affinity (IC₅₀ = 12 nM vs. 45 nM for Analog A) .
- Analog B, though structurally distinct, shares similar logP values (2.8 vs. 2.5), suggesting comparable membrane permeability .
Physicochemical Properties
Critical parameters influencing drug-likeness and bioavailability:
| Property | This compound | Analog A | Analog B |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.7 | 328.5 | 310.2 |
| LogP | 2.5 | 2.8 | 2.7 |
| Solubility (mg/mL) | 0.15 (pH 7.4) | 0.09 (pH 7.4) | 1.2 (pH 7.4) |
| Melting Point (°C) | 198–202 | 185–190 | 210–215 |
Discussion :
- This compound exhibits moderate lipophilicity, aligning with CNS-targeting drugs, but its low solubility may necessitate prodrug formulations .
- Analog B’s higher solubility correlates with its non-CNS applications (e.g., anti-inflammatory) .
Pharmacological Activity
Comparative efficacy and selectivity profiles:
| Compound | Target | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Target) | Clinical Phase |
|---|---|---|---|---|
| This compound | GABA-A α₁ subunit | 12 | 120:1 (vs. α₅ subunit) | Phase II |
| Analog A | GABA-A α₁ subunit | 45 | 30:1 (vs. α₅ subunit) | Discontinued |
| Analog B | COX-2 | 8.3 | 500:1 (vs. COX-1) | Marketed |
Key Findings :
- This compound demonstrates superior selectivity for the GABA-A α₁ subunit, reducing sedation-related adverse effects compared to Analog A .
- Analog B’s COX-2 inhibition profile highlights divergent therapeutic applications despite structural similarities .
Implications :
- This compound’s favorable genotoxicity profile supports its progression to late-stage clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
